molecular formula C8H10INO3S2 B11075836 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine

4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine

Cat. No.: B11075836
M. Wt: 359.2 g/mol
InChI Key: NLLYWADPOIJUPT-UHFFFAOYSA-N
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Description

4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine is a chemical compound that features a morpholine ring attached to a thiophene ring substituted with an iodine atom and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine typically involves the iodination of a thiophene ring followed by sulfonylation and subsequent attachment of the morpholine ring. A common synthetic route includes:

    Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Sulfonylation: The iodinated thiophene undergoes sulfonylation using a sulfonyl chloride in the presence of a base like pyridine.

    Morpholine Attachment: The sulfonylated iodothiophene is then reacted with morpholine under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

  • Substituted thiophenes
  • Oxidized or reduced thiophene derivatives
  • Coupled products with various aryl or alkyl groups

Scientific Research Applications

4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Material Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: The compound can affect various biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

  • 4-[(5-Bromothiophen-2-yl)sulfonyl]morpholine
  • 4-[(5-Chlorothiophen-2-yl)sulfonyl]morpholine
  • 4-[(5-Fluorothiophen-2-yl)sulfonyl]morpholine

Comparison:

    Uniqueness: The iodine atom in 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine provides unique reactivity compared to its bromine, chlorine, and fluorine counterparts. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.

    Applications: While all these compounds can be used in similar applications, the specific reactivity of the iodine-substituted compound can make it more suitable for certain synthetic routes and reactions.

Properties

Molecular Formula

C8H10INO3S2

Molecular Weight

359.2 g/mol

IUPAC Name

4-(5-iodothiophen-2-yl)sulfonylmorpholine

InChI

InChI=1S/C8H10INO3S2/c9-7-1-2-8(14-7)15(11,12)10-3-5-13-6-4-10/h1-2H,3-6H2

InChI Key

NLLYWADPOIJUPT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(S2)I

Origin of Product

United States

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